N-(3,5-Dichloro-4-fluorophenyl)propanamide
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Overview
Description
N-(3,5-Dichloro-4-fluorophenyl)propanamide: is an organic compound characterized by the presence of dichloro and fluoro substituents on a phenyl ring, attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-fluorophenyl)propanamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction rates and yields, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The dichloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,5-Dichloro-4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,5-Dichloro-4-fluorophenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-fluorophenyl)acetamide
- N-(3,5-Dichloro-4-fluorophenyl)butanamide
- N-(3,5-Dichloro-4-fluorophenyl)benzamide
Uniqueness
N-(3,5-Dichloro-4-fluorophenyl)propanamide is unique due to its specific combination of dichloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
CAS No. |
90257-58-2 |
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Molecular Formula |
C9H8Cl2FNO |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H8Cl2FNO/c1-2-8(14)13-5-3-6(10)9(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
XVSQCSIXFQQRGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
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